Physical and chemical properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile
Physical and chemical properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile in Oncology Drug Development
Executive Summary
In the rapidly evolving landscape of targeted oncology, the design of small-molecule inhibitors requires highly functionalized, electronically tuned building blocks. 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile (also known as 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile)[1] has emerged as a critical synthetic intermediate[2]. Specifically, it serves as a core scaffold in the development of DNA Polymerase Theta (Polθ) inhibitors[3][4].
As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties of this molecule, explain the causality behind its remarkable reactivity, and provide validated methodologies for its integration into drug discovery workflows.
Physicochemical and Structural Profiling
The utility of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile (CAS: 1589549-33-6)[5] lies in its dense functionalization. The pyridine ring is decorated with four distinct functional groups, each serving a specific electronic or steric purpose in downstream synthesis and biological target binding.
Quantitative Data Summary
Below is the consolidated physicochemical data for the compound[2][5]:
| Property | Value | Causality / Significance in Design |
| IUPAC Name | 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile | Defines the exact regiochemistry of the scaffold. |
| CAS Registry Number | 1589549-33-6 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C8H4ClF3N2O | Indicates a highly halogenated, low-molecular-weight core. |
| Molecular Weight | 236.58 g/mol | Optimal low MW for a fragment/intermediate, allowing for downstream additions without exceeding Lipinski's Rule of 5. |
| Appearance | Yellow solid | Visual indicator of purity during isolation. |
| 1H NMR (400MHz, DMSO-d6) | δ 7.57 (d, J = 4.0 Hz, 1H), 4.03 (d, J = 3.6 Hz, 3H) | The long-range fluorine coupling confirms the intact -CF3 group adjacent to the C5 proton. |
Electronic and Steric Architecture
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C2 - Chlorine (-Cl): Acts as a prime leaving group. Its reactivity is heavily enhanced by the electron-withdrawing nature of the adjacent nitrogen and the ortho-nitrile group.
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C3 - Nitrile (-CN): A strong electron-withdrawing group (EWG) that lowers the LUMO of the pyridine ring, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It also serves as a strong hydrogen bond acceptor in kinase/polymerase active sites.
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C4 - Trifluoromethyl (-CF3): Provides immense metabolic stability (blocking cytochrome P450 oxidation at this vector) and increases the overall lipophilicity of the final drug candidate.
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C6 - Methoxy (-OCH3): An electron-donating group (EDG) via resonance, which modulates the extreme electron deficiency of the ring, preventing unwanted side reactions while offering a vector for future demethylation to a pyridone if required.
Caption: Structural logic and reactivity map of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.
Mechanistic Role in Oncology (Polθ Inhibition)
The primary documented application of this intermediate is in the synthesis of heterocyclic compounds targeting DNA Polymerase Theta (Polθ), pioneered by Artios Pharma Ltd[3][6].
The Principle of Synthetic Lethality
Cancer cells with homologous recombination deficiency (HRD)—such as those with BRCA1/2 mutations—lose their primary error-free DNA double-strand break (DSB) repair mechanism[4]. To survive, these tumors become hyper-dependent on a backup, error-prone pathway known as Microhomology-Mediated End Joining (MMEJ)[3][4].
Polθ is the key enzymatic driver of MMEJ[4]. By utilizing 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile to synthesize potent Polθ inhibitors, researchers can block this backup pathway. The simultaneous loss of HR and MMEJ results in catastrophic DNA damage accumulation and selective cancer cell death—a classic example of synthetic lethality [3][4].
Caption: Synthetic lethality pathway exploiting Polθ inhibition in HR-deficient cancer cells.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the isolation of the intermediate and its subsequent utilization. These steps are designed as self-validating systems, ensuring that the chemist can verify success at each stage.
Protocol 1: Isolation and Purification of the Intermediate
According to process chemistry literature[2], the crude reaction mixture containing 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile requires careful purification due to the presence of regioisomers and unreacted starting materials.
Step-by-Step Procedure:
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Preparation of the Crude: Following the chlorination/cyanation of the precursor, concentrate the organic phase under reduced pressure to yield a dark residue.
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Solvent System Selection: Prepare a mobile phase of 25% Ethyl Acetate (EtOAc) in Petroleum Ether (PE)[2]. Causality: The highly lipophilic -CF3 and -Cl groups render the target molecule non-polar, but the -CN group provides enough polarity to separate it from highly non-polar impurities. A 25% EtOAc/PE system provides the optimal Rf value (~0.4) for this balance.
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Preparative TLC (Prep-TLC): Apply the residue evenly across a silica gel Prep-TLC plate. Develop the plate in the prepared solvent chamber.
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Visualization & Extraction: Visualize under UV light (254 nm). The highly conjugated pyridine ring will strongly quench fluorescence. Scrape the major band and extract with 100% EtOAc.
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Validation: Filter and evaporate to yield the product as a yellow solid (approx. 20% yield)[2]. Validate via 1H NMR in DMSO-d6; the presence of a doublet at δ 7.57 (J = 4.0 Hz) and a doublet at δ 4.03 (J = 3.6 Hz) confirms the structure[2].
Protocol 2: Downstream SNAr Coupling (Polθ Inhibitor Assembly)
The C2-chlorine is perfectly primed for displacement by nucleophiles (e.g., primary or secondary amines) to build the extended drug scaffold.
Step-by-Step Procedure:
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Reaction Setup: In an oven-dried Schlenk flask, dissolve 1.0 eq of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). Causality: DMF stabilizes the highly polar Meisenheimer complex transition state during the SNAr reaction.
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the nucleophile for the C2 position.
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Nucleophile Addition: Add 1.2 eq of the desired amine nucleophile.
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Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor via LC-MS. The strong electron-withdrawing pull of the ortho-nitrile and para-CF3 groups ensures rapid chlorine displacement.
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Workup & Validation: Quench with water to precipitate the product. Filter and wash with cold water. Validate the success of the reaction by the disappearance of the C2-Cl isotope pattern in mass spectrometry and a shift in the C5 proton signal in 1H NMR due to the change in electronic shielding.
References
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Hairui Chemical. 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile, 97% (CAS: 1589549-33-6). Retrieved from [Link]
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Accela ChemBio Inc. Product Catalog: 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile (SY126452). Retrieved from [Link]
- Blencowe, P., et al. (Artios Pharma Ltd). Heterocyclic compounds for use in the treatment of cancer (Patent No. WO2021028643A1). World Intellectual Property Organization.
- European Patent Office. Deuterated compounds for use in the treatment of cancer (Patent No. EP4010329B9).
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- 3. WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents [patents.google.com]
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